2-Fluoro-3-(methoxymethyl)benzaldehyde
Description
2-Fluoro-3-(methoxymethyl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a fluorine atom at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 3-position of the aromatic ring. This compound belongs to the family of benzaldehyde building blocks, which are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of fluorine enhances metabolic stability and bioavailability, while the methoxymethyl group contributes to solubility and reactivity in nucleophilic substitutions .
These include roles as precursors for VAP-1 inhibitors in diabetic nephropathy treatments or intermediates in the synthesis of fluorinated heterocycles .
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-12-6-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 |
InChI Key |
QKIVBFKXKPGBKW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methoxybenzaldehyde with formaldehyde in the presence of a base to introduce the methoxymethyl group . The reaction conditions typically include a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-(methoxymethyl)benzoic acid.
Reduction: 2-Fluoro-3-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methoxymethyl)benzaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is explored for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxymethyl group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-Fluoro-3-(methoxymethyl)benzaldehyde with key benzaldehyde derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) increases electrophilicity at the aldehyde group, enhancing reactivity in condensations. Methoxymethyl (electron-donating) improves solubility in polar solvents compared to non-substituted benzaldehydes .
- Bioactivity : Natural benzaldehyde derivatives (e.g., eurotirumin) exhibit antioxidative and antifungal properties due to hydroxyl and prenyl groups, whereas synthetic fluorinated variants are optimized for drug metabolism and target binding .
Q & A
Q. What are the established synthesis methods for 2-Fluoro-3-(methoxymethyl)benzaldehyde, and how is purity ensured?
The compound is synthesized via modifications of benzaldehyde derivatives. A validated method involves dissolving the precursor in acetone and allowing slow solvent evaporation at room temperature over 7 days to obtain crystalline products . Purification typically employs recrystallization in polar aprotic solvents, monitored by thin-layer chromatography (TLC) or HPLC. For fluorinated analogs, inert atmospheric conditions (e.g., nitrogen) are recommended to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (mean σ(C–C) = 0.005 Å) and spatial arrangement of functional groups (e.g., methoxymethyl orientation) .
- GC-MS: Quantifies reaction conversion (e.g., 99.5% styrene oxidation using Ce-MOF catalysts) and identifies byproducts via fragmentation patterns (e.g., m/z 105 for PhCO⁺ ions) .
- FTIR: Probes rotational barriers and torsional modes (e.g., –CHO torsion in benzaldehyde derivatives at far-infrared wavelengths) .
Q. What safety protocols are recommended for handling this compound?
The compound may exhibit skin and eye irritation (Category 2 hazards). Use PPE (gloves, goggles), conduct reactions in fume hoods, and store at 0–6°C to prevent degradation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
Advanced Research Questions
Q. How can catalytic systems like Ce-MOFs optimize reactions involving this compound?
Ce-MOFs enhance selectivity in oxidation reactions. For example, styrene epoxidation with Ce-MOFs achieves 80% selectivity for styrene oxide over benzaldehyde, attributed to the framework’s Lewis acidity and pore structure . Methodological steps:
Synthesize Ce-MOFs via solvothermal methods.
Optimize reaction time (e.g., 2 hours for 99.5% conversion).
Analyze products using GC-MS and ¹H NMR to quantify selectivity .
Q. How can computational modeling guide the design of derivatives?
Density functional theory (DFT) calculates properties like logP (hydrophobicity) and molecular polar surface area (e.g., 288 complexity index for dimethoxy analogs). Tools like Gaussian or ORCA simulate reaction pathways (e.g., fluorination energetics) . Key parameters:
| Property | Value/Technique | Application |
|---|---|---|
| logP | ~2.8 (dimethoxy analogs) | Predict membrane permeability |
| H-bond acceptors | 4 | Assess solubility in aqueous systems |
Q. How to resolve discrepancies between experimental and theoretical data (e.g., rotational barriers)?
High-resolution FTIR spectroscopy in the far-infrared region (e.g., 50–500 cm⁻¹) clarifies rotational barriers. For benzaldehyde, discrepancies arise from anharmonic vibrational coupling; isotopic labeling (e.g., D-substitution) or jet-cooled spectroscopy reduces experimental ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
